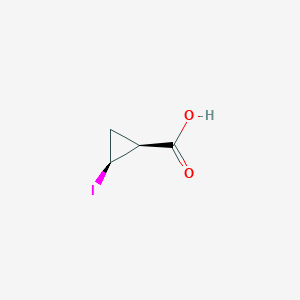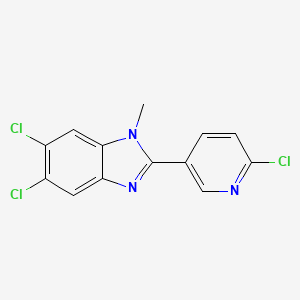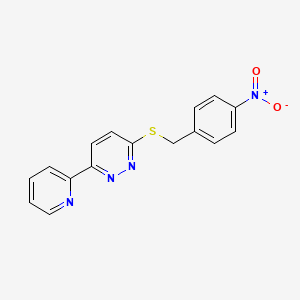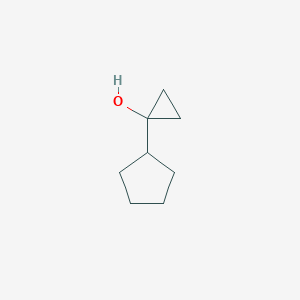
1-Cyclopentylcyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentylcyclopropan-1-ol is a cyclopropane derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has shown promise in various fields of study, including medicinal chemistry, organic synthesis, and pharmacology.
Applications De Recherche Scientifique
Ethylene Inhibition in Plants
1-Cyclopentylcyclopropan-1-ol is not specifically studied in the available literature. However, related compounds such as 1-methylcyclopropene (1-MCP) have been extensively researched. 1-MCP acts as an inhibitor of ethylene action in plants. Studies have shown that 1-MCP effectively prevents ethylene effects in various fruits, vegetables, and floriculture crops. This ethylene inhibition is crucial for understanding the role of ethylene in plant biology and offers practical applications in preserving postharvest quality of horticultural products (Blankenship & Dole, 2003) (Watkins, 2006).
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds similar to 1-Cyclopentylcyclopropan-1-ol have been a focus of several studies. For instance, research on cyclopropanols, which include 1-Cyclopentylcyclopropan-1-ol, shows their use in catalytic asymmetric allylic substitutions, highlighting their potential in creating various functional groups. These studies provide insight into the versatility of such compounds in organic synthesis (Zhang et al., 2021).
Development of Antifungal Compounds
Derivatives of similar compounds have been synthesized and evaluated for antifungal properties. For example, research on 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, which are structurally related, demonstrated significant antifungal activity, indicating potential pharmacological applications (Zambrano-Huerta et al., 2019).
Application in Stereoselective Synthesis
Research has also explored the use of cyclopropyl rings, like those in 1-Cyclopentylcyclopropan-1-ol, for stereoselective synthesis in medicinal chemistry. The unique structural features of these rings make them valuable in creating biologically active compounds with specific spatial arrangements, crucial for their activity (Baird & Salaün, 1995).
Impact on Fruit Ripening
1-MCP, a compound similar to 1-Cyclopentylcyclopropan-1-ol, has been shown to significantly impact fruit ripening processes. This is evident in its ability to delay ripening and maintain quality in climacteric fruits, demonstrating its potential use in agriculture and food preservation (Zhang et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of 1-Cyclopentylcyclopropan-1-ol are currently unknown. This compound is a derivative of cyclopropane , which is known to impose conformational rigidity on the molecules of physiologically active compounds . .
Mode of Action
The mode of action of 1-Cyclopentylcyclopropan-1-ol is not well-studied. As a derivative of cyclopropane, it may share some of the characteristics of other cyclopropane-containing compounds. For instance, cyclopropane derivatives have been shown to have antioxidant properties . .
Propriétés
IUPAC Name |
1-cyclopentylcyclopropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8(5-6-8)7-3-1-2-4-7/h7,9H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESHFVVHORICQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2(CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylcyclopropan-1-ol | |
CAS RN |
1248312-70-0 |
Source


|
| Record name | 1-cyclopentylcyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

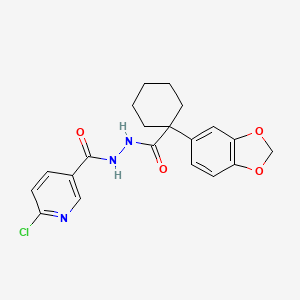
![Ethyl 4-(2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamido)benzoate](/img/structure/B2381869.png)
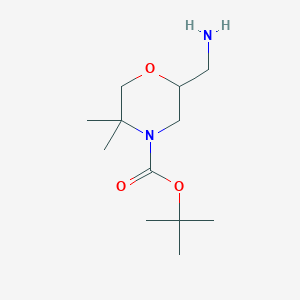
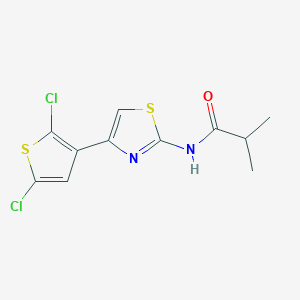
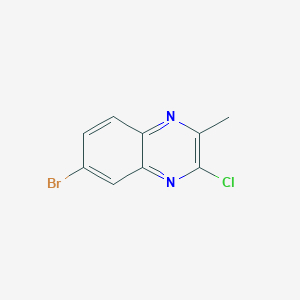
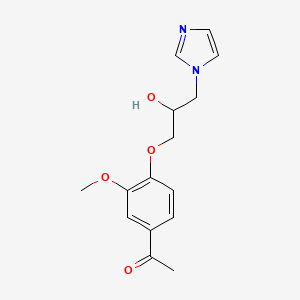
![5-Phenyl-2-(7H-purin-6-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2381877.png)
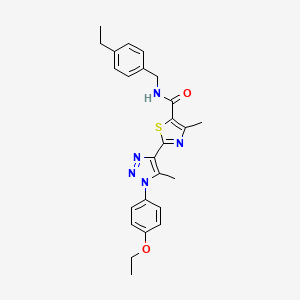
![2-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2381880.png)
![6-(Piperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine dihydrochloride](/img/structure/B2381881.png)
![3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2381884.png)
